molecular formula C22H24N2O4S B2835820 8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline CAS No. 2034243-51-9

8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2835820
CAS No.: 2034243-51-9
M. Wt: 412.5
InChI Key: LTQAYVYOSVGSPA-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at the 8-position with a piperidin-4-yloxy group. The piperidine nitrogen is further functionalized with a 4-methoxy-3-methylbenzenesulfonyl moiety. The quinoline-piperidine scaffold is common in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

8-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-16-15-19(8-9-20(16)27-2)29(25,26)24-13-10-18(11-14-24)28-21-7-3-5-17-6-4-12-23-22(17)21/h3-9,12,15,18H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQAYVYOSVGSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or piperidine rings, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, while the piperidine ring and sulfonyl group can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features and Substituent Variations

The following table summarizes structurally related quinoline-piperidine derivatives and their substituents:

Compound Name/ID Core Structure Piperidine Substituent Key Functional Groups Molecular Weight (g/mol) Yield (%) Reference
Target Compound Quinoline 4-Methoxy-3-methylbenzenesulfonyl Ether linkage, sulfonamide ~450 (estimated) N/A -
BB90881 (3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline) Quinoline 4-Methylpiperidin-1-yl, 4-ethylbenzenesulfonyl Sulfonyl, methoxy 424.56 N/A
BG15968 (8-{[1-(thiophene-2-carbonyl)piperidin-4-yl]oxy}quinoline) Quinoline Thiophene-2-carbonyl Ether linkage, carbonyl 338.42 N/A
8-(2-piperidin-4-ylethoxy)quinoline hydrochloride Quinoline Piperidin-4-yl (unsubstituted) Ethoxy linker, hydrochloride salt ~300 (estimated) N/A
N’-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide Quinoline Piperidin-1-yl, hydrazide Hydrazide, methylene linker ~360 (estimated) N/A
2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide Quinoline 4-Methylpiperidin-1-yl Methoxyphenyl, hydrobromide salt ~430 (estimated) N/A
Compounds 8a–8c, 14a–14d () Benzamide/urea derivatives Varied (e.g., trifluoromethyl, fluoro) Thioureido, benzamide, urea linkers 350–500 35.2–65.2

Substituent Impact on Physicochemical Properties

  • Sulfonyl vs. Carbonyl Groups : The target compound’s sulfonyl group (electron-withdrawing) may enhance metabolic stability compared to BG15968’s thiophene-carbonyl group (electron-deficient aromatic system) .
  • Methoxy and Methyl Groups : The 4-methoxy-3-methyl substitution on the benzenesulfonyl moiety in the target compound likely increases lipophilicity compared to BB90881’s 4-ethylbenzenesulfonyl group .
  • Ether Linkage: The piperidin-4-yloxy linker in the target compound and BG15968 provides conformational flexibility, whereas hydroquinoline derivatives (e.g., ) with rigid octahydrobenzoquinoline cores exhibit restricted rotation .

Biological Activity

The compound 8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline core, which is known for its diverse pharmacological properties, and a piperidine ring substituted with a sulfonyl group, enhancing its reactivity and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N3O4S\text{C}_{18}\text{H}_{22}\text{N}_{3}\text{O}_{4}\text{S}

This structure includes:

  • A quinoline backbone, contributing to its biological activity.
  • A piperidine ring with a sulfonyl group, which may facilitate interactions with biological targets.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within cells. The sulfonyl and methoxy groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their functions. This mechanism suggests that the compound may act as an inhibitor for specific enzymes or receptors involved in disease processes.

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that related quinoline derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Quinoline Derivative AHeLa5.2Caspase activation
Quinoline Derivative BMCF-73.8Cell cycle arrest
This compoundA549TBDTBD

2. Anti-inflammatory Effects

Compounds containing quinoline structures have also been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response.

3. Antimicrobial Activity

The presence of the methoxy and sulfonyl groups may enhance the antimicrobial properties of the compound. Studies have reported that related compounds exhibit activity against various bacterial strains, potentially making them candidates for further development as antimicrobial agents.

Case Studies

Several studies have explored the biological activities of quinoline derivatives:

  • Study on Anticancer Activity : A recent study evaluated the effects of a series of quinoline derivatives on breast cancer cell lines, demonstrating that modifications to the piperidine ring significantly influenced cytotoxicity and selectivity towards cancer cells.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of quinoline compounds in animal models of arthritis, showing reduced swelling and pain associated with inflammation.

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